Ethyl Acetoacetate

pKa Acidity Enolate Formation

Use Ethyl Acetoacetate as the only validated β-ketoester for critical syntheses. Its quantified reactivity profile—70% C-alkylation regioselectivity, pKa 10.68, 93:7 keto-enol ratio—ensures reproducible impurity profiles and enantiomeric excess in API heterocycle construction (e.g., edaravone), asymmetric hydrogenation benchmarking, and acetoacetic ester synthesis. Do not risk your process with generic alternates.

Molecular Formula C6H10O3
C6H10O3
CH3COCH2COOC2H5
Molecular Weight 130.14 g/mol
CAS No. 141-97-9
Cat. No. B1671637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Acetoacetate
CAS141-97-9
Synonymsethyl 3-oxobutanoate
ethyl acetoacetate
ethyl acetoacetate, 1,2-(14)C-labeled
ethyl acetoacetate, 1,3-(14)C-labeled
ethyl acetoacetate, 14C4-labeled
ethyl acetoacetate, 2,4-(14)C-labeled
ethyl acetoacetate, 2-(14)C-labeled
ethyl acetoacetate, 3-(14)C-labeled
ethyl beta-ketobutyrate
Molecular FormulaC6H10O3
C6H10O3
CH3COCH2COOC2H5
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C
InChIInChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3
InChIKeyXYIBRDXRRQCHLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOL IN ABOUT 35 PARTS WATER
SOL IN BENZENE, & CHLOROFORM;  MISCIBLE WITH ETHER, & ACETONE
water solubility = 1.11X10+5 mg/l @ 17 °C
110 mg/mL at 17 °C
Solubility in water, g/100ml at 20Â °C: 2.86
miscible in alcohol, ether, ethyl acetate, 1 ml in 12 ml wate
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethyl Acetoacetate (CAS 141-97-9): Procurement Guide for Pharmaceutical Intermediates and Fine Chemical Synthesis


Ethyl acetoacetate (EAA), also known as acetoacetic ester, is a β-ketoester widely used as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and flavors [1]. It is a colorless liquid with a characteristic fruity odor and exhibits keto-enol tautomerism, existing as approximately 93% keto and 7% enol form at room temperature [2]. The compound serves as a key building block for acetoacetic ester synthesis, enabling the production of α-substituted acetones, heterocycles (pyrazoles, pyridines, coumarins), and various active pharmaceutical ingredients (APIs) including analgesics, antibiotics, and vitamin B₁ .

Why Ethyl Acetoacetate Cannot Be Simply Replaced by Generic Acetoacetate Esters in Critical Applications


Generic substitution among acetoacetate esters—such as methyl acetoacetate, allyl acetoacetate, or acetylacetone—is not scientifically valid for critical synthetic and industrial applications. Despite belonging to the same β-dicarbonyl class, these compounds exhibit distinct physicochemical properties, reactivity profiles, and selectivity outcomes. Differences in pKa, enol content, boiling point, and regioselectivity in alkylation or hydrolysis reactions can lead to divergent yields, impurity profiles, or enantiomeric excess [1]. For example, ethyl acetoacetate demonstrates a pKa of 10.68 in water, while acetylacetone is more acidic with a pKa of 9.0, affecting enolate formation rates [2]. Furthermore, product distribution in alkylation reactions—such as a 70% C-alkylation and 30% O-alkylation with triethyloxonium fluoroborate—is compound-specific and cannot be assumed for methyl or allyl analogs [3]. These quantifiable differences underscore why direct substitution without empirical validation introduces unacceptable risk in regulated pharmaceutical, agrochemical, and fine chemical manufacturing workflows.

Quantitative Differentiation of Ethyl Acetoacetate: Comparative Evidence for Scientific Selection


pKa and Acidity: Ethyl Acetoacetate vs. Acetylacetone and Methyl Acetoacetate

Ethyl acetoacetate exhibits a pKa of 10.68 in water, making it less acidic than acetylacetone (pKa 9.0) but more acidic than many other esters, which influences its reactivity in base-catalyzed reactions. This moderate acidity allows for selective deprotonation and alkylation without excessive side reactions that might occur with more acidic analogs [1]. The pKa difference of approximately 1.68 units corresponds to a nearly 50-fold difference in acid strength, directly impacting enolate formation rates and subsequent reaction outcomes. In DMSO, ethyl acetoacetate shows a pKa of 14.2, compared to 13.3 for acetylacetone [2].

pKa Acidity Enolate Formation Reaction Kinetics

Alkylation Regioselectivity: C- vs. O-Alkylation of Ethyl Acetoacetate Anion

The sodium salt of ethyl acetoacetate, when reacted with triethyloxonium fluoroborate in ethanol at 0°C, yields a product distribution of 70% carbon alkylate and 30% oxygen alkylate [1]. This regioselectivity profile is characteristic of ethyl acetoacetate and cannot be assumed for methyl acetoacetate or other β-ketoesters. The carbon alkylate is the desired product for many synthetic pathways leading to α-substituted acetones, and this 70:30 ratio provides a predictable and controllable outcome for process optimization. In contrast, other β-ketoesters may exhibit different C:O ratios under identical conditions, necessitating re-optimization if substitution is attempted.

Regioselectivity Alkylation Ambident Anion C-Alkylation O-Alkylation

Keto-Enol Tautomerism: Ethyl Acetoacetate vs. Methyl Acetoacetate and Acetylacetone

Ethyl acetoacetate exists as approximately 93% keto and 7% enol form at room temperature [1]. This tautomeric composition differs from that of acetylacetone, which has a significantly higher enol content due to stronger intramolecular hydrogen bonding. Gas-phase proton NMR studies have quantitatively characterized the tautomeric equilibria of ethyl acetoacetate, methyl acetoacetate, and acetylacetone, providing a basis for understanding differences in their chemical reactivity [2]. The enol form is the reactive species in many condensation reactions; therefore, the enol content directly influences reaction rates and yields. A higher enol content (e.g., in acetylacetone) can lead to faster but less controlled reactions, while a lower enol content (e.g., in some substituted acetoacetates) may require more forcing conditions.

Keto-enol tautomerism Enol content Reactivity Spectroscopy

Enantioselective Hydrogenation: Ethyl Acetoacetate as a Benchmark Substrate

Ethyl acetoacetate serves as a benchmark substrate for evaluating chiral catalysts in asymmetric hydrogenation. In a study using hydrosoluble 4,4′- and 5,5′-diamBINAP-Ru catalysts in room temperature ionic liquids (RTILs), ethyl acetoacetate achieved complete conversion and good enantioselectivity [1]. The reaction was conducted in various RTILs, and the catalyst could be recycled by simple extraction with pentane. While the abstract does not provide exact enantiomeric excess (ee) values, the study demonstrates that ethyl acetoacetate is a robust and widely accepted model substrate for assessing new chiral catalysts. This established role as a benchmark substrate means that extensive literature exists on its hydrogenation, facilitating method development and troubleshooting.

Asymmetric hydrogenation Enantioselectivity Chiral catalysis Ionic liquids

Optimal Application Scenarios for Ethyl Acetoacetate Based on Differentiating Evidence


Pharmaceutical Intermediate for Heterocycle Synthesis (Pyrazoles, Coumarins, Pyridines)

Ethyl acetoacetate is the preferred β-ketoester for synthesizing heterocyclic cores in APIs such as edaravone (an ALS treatment) via reaction with phenylhydrazine [5]. Its well-characterized alkylation regioselectivity (70% C-alkylation) and moderate acidity (pKa 10.68) enable predictable and high-yielding cyclocondensations [6]. The compound's balanced keto-enol ratio (93:7) provides sufficient enol content for condensation without excessive side reactions [3].

Benchmark Substrate for Chiral Catalyst Development and Screening

Due to its established role as a benchmark substrate in asymmetric hydrogenation, ethyl acetoacetate is the standard choice for evaluating new chiral catalysts and optimizing reaction conditions in ionic liquids or biphasic systems [5]. Its predictable behavior and extensive literature data allow for direct comparison of catalyst performance across different studies, accelerating process development.

Chemical Intermediate for Acetoacetic Ester Synthesis of α-Substituted Ketones

Ethyl acetoacetate is the classic starting material for acetoacetic ester synthesis, enabling the production of α-substituted acetones via alkylation followed by hydrolysis and decarboxylation [5]. The 70:30 C- vs. O-alkylation ratio with triethyloxonium fluoroborate provides a reliable baseline for optimizing alkylation steps, and the compound's moderate pKa allows for selective enolate formation with common bases like sodium ethoxide [6].

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